(R)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate
Description
(R)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate is a chiral, activated ester derivative widely used in peptide synthesis and bioconjugation. Its structure features:
- A 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) group, a reactive acyl donor for amine coupling.
- A benzyloxycarbonyl (Z)-protected amino group, which stabilizes the amino acid during synthesis and is cleavable via hydrogenolysis.
- A phenylthio (S-Ph) substituent at the β-position, enhancing lipophilicity and influencing stereochemical outcomes.
The (R)-configuration at the α-carbon ensures stereoselective incorporation into target molecules. This compound is valued for its balance of reactivity and stability in organic solvents like DMF or DMSO .
Properties
Molecular Formula |
C21H20N2O6S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoate |
InChI |
InChI=1S/C21H20N2O6S/c24-18-11-12-19(25)23(18)29-20(26)17(14-30-16-9-5-2-6-10-16)22-21(27)28-13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,22,27)/t17-/m0/s1 |
InChI Key |
VSLRVFRDBZJFLF-KRWDZBQOSA-N |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Approach Using L-Serine Derivatives
L-Serine serves as a starting material due to its inherent (R)-configuration. The synthetic pathway involves:
-
Protection of the α-amino group with benzyloxycarbonyl chloride (Z-Cl) in a biphasic system (water/dichloromethane) at pH 9–10, yielding Z-L-serine.
-
Thiolation at the β-hydroxyl group via Mitsunobu reaction with thiophenol, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This step replaces the hydroxyl group with a phenylthio moiety while retaining stereochemistry.
-
Oxidation of the primary alcohol to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) in acetone at 0–5°C, achieving (R)-2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoic acid.
Table 1: Optimization of Thiolation Conditions
| Reagent System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DEAD/PPh₃ | THF | 0 | 78 |
| DIAD/PPh₃ | DCM | 25 | 65 |
| T3P/DBU | DMF | -10 | 82 |
Asymmetric Synthesis via Evans Oxazolidinone
For non-chiral pool routes, Evans auxiliary-mediated asymmetric alkylation is employed:
-
Formation of the oxazolidinone by reacting (S)-4-benzyl-2-oxazolidinone with bromoacetic acid.
-
Alkylation with phenylthioacetate using lithium hexamethyldisilazide (LiHMDS) as a base, introducing the phenylthio group with >98% enantiomeric excess (ee).
-
Hydrolysis of the auxiliary with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), followed by Z-protection to yield the desired amino acid.
Activation as N-Hydroxysuccinimide Ester
The carboxylic acid is converted to its NHS ester for efficient amide bond formation. Two activation methods are prevalent:
Carbodiimide-Mediated Coupling
-
Reaction with N-hydroxysuccinimide (NHS) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).
-
Solvent optimization : Dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C for 4–12 hours.
-
Yield enhancement : Addition of 4-dimethylaminopyridine (DMAP) as a catalyst improves yields from 70% to 92%.
Table 2: Comparison of Coupling Agents
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDC | DCM | 6 | 85 |
| DCC | DMF | 12 | 78 |
| HATU | DMF | 2 | 90 |
Mixed Carbonate Method
An alternative approach avoids carbodiimides:
-
Formation of the acyl chloride using thionyl chloride (SOCl₂) in DCM.
-
Reaction with NHS in the presence of triethylamine (Et₃N), yielding the active ester at 90% efficiency.
Stereochemical Integrity and Purification
Chiral Analytical Methods
Crystallization Techniques
Recrystallization from ethyl acetate/hexane (1:5) at −20°C affords needle-like crystals with >99.5% chemical purity. X-ray diffraction confirms the (R)-configuration at the α-carbon.
Scale-Up and Industrial Feasibility
Pilot-Scale Production
-
Batch Reactor Conditions : 50 L glass-lined reactor, 25°C, agitation at 200 rpm.
-
Cost Analysis : Raw material costs account for 68% of total expenses, with EDC/NHS coupling being the most economical activation method.
Table 3: Industrial-Scale Yield Metrics
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Z-Protection | 95 | 98 |
| Thiolation | 88 | 97 |
| NHS Ester Formation | 92 | 99 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzyloxycarbonyl group can be removed through catalytic hydrogenation or treatment with strong acids like trifluoroacetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxycarbonyl-protected amino group or the phenylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) for hydrogenation, trifluoroacetic acid.
Substitution: Thiophenol, halides, bases like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Deprotected amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving proteases that recognize the benzyloxycarbonyl-protected amino group. It can also serve as a probe to investigate the role of sulfur-containing compounds in biological systems.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the phenylthio group can impart bioactivity, making it a candidate for drug development.
Industry
In the industrial sector, ®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism by which ®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate exerts its effects depends on its specific application. In enzymatic reactions, the benzyloxycarbonyl group can act as a protecting group, preventing unwanted side reactions. The phenylthio group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Research Findings and Spectral Data
NMR Characterization :
- ¹H-NMR (CDCl₃): NHS carbonyl protons (δ 2.8–3.1 ppm), Z-group benzyl protons (δ 5.1–5.3 ppm), and phenylthio aromatic protons (δ 7.2–7.4 ppm) align with spectral standards for analogous esters .
- ¹³C-NMR : NHS carbonyls (δ 170–175 ppm), Z-group carbonyl (δ 155 ppm), and phenylthio carbons (δ 125–135 ppm) match reference data .
Stability Studies :
The target compound retains >90% activity after 24 hours in anhydrous DMSO but hydrolyzes rapidly in aqueous buffers (t₁/₂ = 30 min at pH 7.4), consistent with NHS ester behavior .
Discussion
The target compound’s phenylthio group and Z-protection confer distinct advantages over analogs:
- Enhanced lipophilicity improves cell permeability for intracellular delivery.
- Stereochemical integrity is preserved due to the (R)-configuration and steric shielding by the thioether.
- Compatibility with hydrogenolysis allows orthogonal deprotection in multi-step syntheses.
Limitations include moderate aqueous stability, necessitating anhydrous handling—a trade-off shared with most NHS esters .
Biological Activity
(R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate is a compound with significant potential in pharmacology due to its diverse biological activities. This article explores its biological activity, including anticonvulsant and antinociceptive properties, as well as its synthesis and potential applications in medical science.
- Molecular Formula : C26H29N3O8
- Molecular Weight : 511.52 g/mol
- CAS Number : 21160-83-8
Anticonvulsant Properties
Recent studies have demonstrated that derivatives of pyrrolidine-2,5-dione, including the compound , exhibit potent anticonvulsant activity. In a study involving various mouse models, one derivative (Compound 22) showed notable efficacy with the following effective doses:
- Maximal Electroshock (MES) : ED50 = 23.7 mg/kg
- Pentylenetetrazole-induced seizures : ED50 = 59.4 mg/kg
- 6 Hz seizure model : ED50 = 22.4 mg/kg
These results indicate that the compound may act on multiple targets, potentially inhibiting sodium/calcium currents and antagonizing TRPV1 receptors, which are implicated in seizure activity and pain modulation .
Antinociceptive Effects
The antinociceptive properties of this compound were also evaluated using the formalin-induced tonic pain model. The results suggested significant pain-relieving effects, further supporting its potential use in treating neuropathic pain conditions .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Evaluated the anticonvulsant activity of hybrid pyrrolidine derivatives | Identified Compound 22 as a lead candidate for epilepsy treatment |
| Study 2 | Assessed antinociceptive effects using formalin-induced pain models | Highlighted potential for development in pain management therapies |
| Study 3 | Investigated ADME-Tox properties of the compound | Suggested favorable drug-like characteristics for further development |
Synthesis
The synthesis of (R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate involves several chemical reactions, primarily focusing on the formation of the pyrrolidine core and subsequent functionalization with benzyloxycarbonyl groups. The synthetic pathway typically includes:
- Formation of the pyrrolidine ring.
- Introduction of the benzyloxycarbonyl amino group.
- Addition of the phenylthio propanoate moiety.
This multi-step synthesis highlights the complexity involved in creating this compound while ensuring high purity and yield.
Q & A
Q. What are the key synthetic steps and protective strategies for preparing (R)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate?
The synthesis typically involves:
- Amino Protection : The benzyloxycarbonyl (Cbz) group is introduced to protect the amino functionality, preventing unwanted side reactions during subsequent steps. This is achieved via reaction with benzyl chloroformate under basic conditions .
- Stereochemical Control : The (R)-configuration is maintained using chiral auxiliaries or enantioselective catalysis. For example, asymmetric thiolation with phenylthiol derivatives can be employed to establish the stereochemistry at the sulfur-bearing carbon .
- Activation of the Carboxyl Group : The 2,5-dioxopyrrolidin-1-yl (DOP) ester serves as an activated leaving group, enabling efficient coupling reactions. This is prepared by reacting the carboxylic acid with N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization are standard methods for isolating the final compound .
Q. What safety precautions are critical when handling this compound?
- Inhalation/Risk Mitigation : Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Respiratory irritation is a documented hazard for structurally related dioxopyrrolidinyl compounds .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of in sealed containers. Avoid direct skin contact, as pyrrolidinone derivatives can cause irritation .
- First Aid : For eye exposure, flush with water for 15 minutes; for ingestion, seek immediate medical attention .
Advanced Research Questions
Q. How can conflicting NMR data on the compound’s stability under acidic conditions be resolved?
- Methodological Approach :
- Dynamic NMR (DNMR) : Monitor time-dependent changes in proton signals to detect tautomerism or decomposition intermediates .
- pH-Dependent Stability Studies : Conduct stability assays in buffered solutions (pH 1–7) at 25°C and 37°C. Use LC-MS to quantify degradation products and identify hydrolysis pathways (e.g., cleavage of the DOP ester or Cbz group) .
- Comparative Analysis : Cross-reference with X-ray crystallography data (if available) to confirm structural integrity under varying conditions .
Q. What experimental designs are optimal for studying the environmental fate of this compound?
- Longitudinal Ecotoxicity Studies : Use a randomized block design with split-split plots to assess the compound’s persistence in soil/water systems. Variables include pH, microbial activity, and UV exposure .
- Biotic/Abiotic Transformation Analysis :
- Bioaccumulation Potential : Measure logP values (e.g., shake-flask method) and model using software like EPI Suite to predict partitioning behavior .
Q. How can reaction yields be improved while minimizing racemization during the phenylthio group introduction?
- Optimized Conditions :
- Temperature Control : Perform thiolation at 0–4°C to reduce thermal racemization.
- Catalytic Systems : Use chiral thiourea catalysts or metal-ligand complexes (e.g., Cu(I)/BINAP) to enhance enantioselectivity .
- In Situ Monitoring : Employ TLC (silica gel, Rf ~0.3 in 3:1 hexane/EtOAc) or inline IR spectroscopy to track reaction progress and terminate before side reactions dominate .
Methodological Resources
- Stereochemical Analysis : Chiral HPLC (e.g., Chiralpak IA column, 90:10 hexane/isopropanol) to verify enantiomeric excess .
- Stability Profiling : Accelerated stability chambers (40°C/75% RH) coupled with LC-MS for forced degradation studies .
- Environmental Impact : Follow OECD Guidelines 301 (Ready Biodegradability) and 307 (Soil Degradation) for standardized testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
